N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
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Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-29-11-7-24(8-12-30-2)22(28)21(27)18-15-25(19-6-4-3-5-17(18)19)16-20(26)23-9-13-31-14-10-23/h3-6,15H,7-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COARHIYUHTTXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, identified by its CAS number 872855-03-3, is a complex organic compound with potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O6 |
| Molecular Weight | 431.5 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with indole structures often interact with enzymes involved in metabolic pathways, potentially leading to the inhibition of critical processes such as cell proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, which may protect cells from oxidative stress and reduce inflammation.
- Receptor Modulation : The morpholino component may facilitate interactions with specific receptors, influencing signaling pathways associated with cell growth and differentiation.
Antitumor Activity
Several studies have explored the antitumor potential of indole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound could also exhibit similar properties.
Table 1: Antitumor Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | HeLa | 10 |
| Indole Derivative B | MCF7 | 15 |
| N,N-bis(2-methoxyethyl)... | A549 | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar compounds has reported effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Studies
- Case Study on Anticancer Effects : A study published in a peer-reviewed journal examined the effects of an indole derivative on tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited bacteriostatic effects against Gram-positive bacteria, supporting its application in treating infections.
Future Directions
Further research is necessary to elucidate the full scope of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
Q & A
What are the key steps in synthesizing N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Indole Core Functionalization : Introduction of the 2-oxoacetamide group via acylation using acyl chlorides (e.g., chloroacetyl chloride) under reflux conditions with bases like triethylamine .
- N-Alkylation : Sequential alkylation steps to introduce the 2-methoxyethyl and morpholino-2-oxoethyl groups. For example, 2-methoxyethyl chloride or morpholino derivatives are used in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Optimization : Reaction parameters (temperature, solvent, stoichiometry) are adjusted using statistical experimental design (e.g., factorial design) to maximize yield and minimize by-products. Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity .
Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the indole core and confirms alkylation/acylation steps. For example, the methoxyethyl group’s protons appear as triplets (~3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, confirming the presence of the morpholino and methoxyethyl groups .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amide and oxoacetamide groups) .
How can computational methods aid in designing the synthesis route for this compound?
Methodological Answer:
- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways for acylation/alkylation steps .
- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance during alkylation to optimize solvent choice (e.g., DMF vs. THF) .
- Machine Learning : Analyzes historical reaction data to predict optimal conditions (e.g., temperature, catalyst loading) for yield improvement .
What strategies are employed to analyze the crystal structure of this compound, and what challenges might arise?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, with SHELXL used for refinement. Challenges include obtaining high-quality crystals due to the compound’s flexibility .
- Twinned Data Refinement : For low-symmetry crystals, SHELXPRO integrates twin-law matrices to resolve overlapping reflections .
- Hydrogen Bonding Analysis : Identifies intermolecular interactions (e.g., N–H···O) that influence packing and stability .
How do researchers evaluate the biological activity of this compound in vitro, and what assays are most informative?
Methodological Answer:
- Cytotoxicity Assays : MTT or resazurin assays measure cell viability in cancer lines (e.g., HeLa), with IC₅₀ values calculated .
- Apoptosis Markers : Flow cytometry detects Annexin V/PI staining to quantify apoptotic cells .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) assess target engagement .
How can statistical experimental design improve the yield and purity during synthesis?
Methodological Answer:
- Factorial Design : Screens variables (e.g., temperature, solvent ratio) to identify critical factors. For example, a 2³ factorial design optimizes alkylation step yield .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., catalyst concentration vs. reaction time) to pinpoint optimal conditions .
- Robustness Testing : Evaluates the impact of minor parameter fluctuations on purity using HPLC peak area analysis .
What approaches are used to resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line heterogeneity or assay protocols .
- Structural Analog Profiling : Test derivatives (e.g., varying morpholino or methoxyethyl groups) to isolate substituent effects on activity .
- Molecular Docking : Predict binding affinities to targets (e.g., kinases) and correlate with experimental data to validate mechanisms .
How is the stability of this compound assessed under different storage conditions, and what analytical methods validate degradation products?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC-MS .
- Kinetic Modeling : Calculate degradation rate constants (k) under each condition to predict shelf life .
- Isolation of Degradants : Preparative TLC or column chromatography isolates degradants for structural elucidation via NMR .
What role does the morpholino group play in the compound's pharmacokinetics, and how is this studied?
Methodological Answer:
- Solubility Studies : Compare logP values of morpholino-containing vs. non-morpholino analogs to assess hydrophilicity .
- Metabolic Stability : Incubate with liver microsomes (e.g., human hepatocytes) and quantify parent compound depletion via LC-MS/MS .
- Plasma Protein Binding (PPB) : Equilibrium dialysis measures unbound fraction, with morpholino derivatives often showing reduced PPB due to polarity .
How are structure-activity relationship (SAR) studies conducted for this compound, and what molecular modifications are explored?
Methodological Answer:
- Core Modifications : Synthesize indole derivatives with substituents at positions 1, 3, or 5 to assess impact on activity .
- Side-Chain Variations : Replace morpholino with piperidine or pyrrolidine groups to study steric/electronic effects .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
